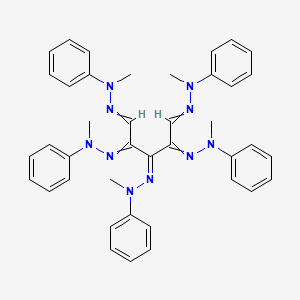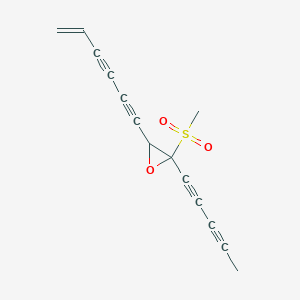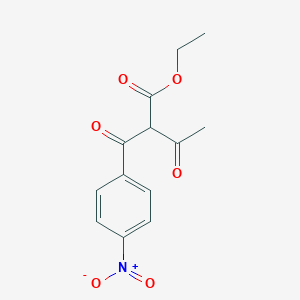
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzoyl moiety, which is further connected to an ethyl ester and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{Ethyl acetoacetate} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-(4-aminobenzoyl)-3-oxobutanoate.
Substitution: Corresponding amides or ethers.
Hydrolysis: 2-(4-nitrobenzoyl)-3-oxobutanoic acid.
科学的研究の応用
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate involves its interaction with biological molecules through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
類似化合物との比較
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-(4-aminobenzoyl)-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-nitrobenzoyl)-3-oxopentanoate: Similar structure but with an additional carbon in the ketone chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
13557-37-4 |
|---|---|
分子式 |
C13H13NO6 |
分子量 |
279.24 g/mol |
IUPAC名 |
ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3 |
InChIキー |
NOWAJSGZWAKMRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


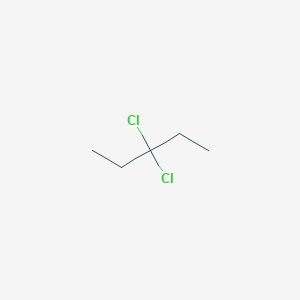

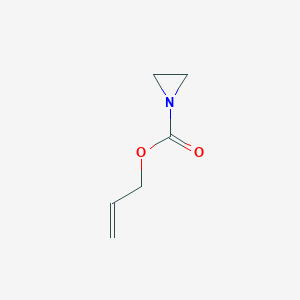
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
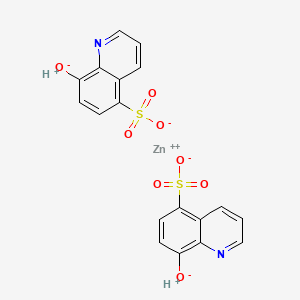
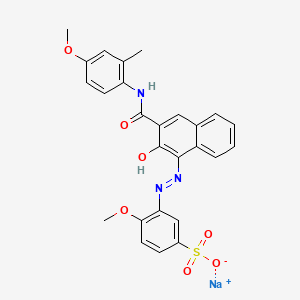
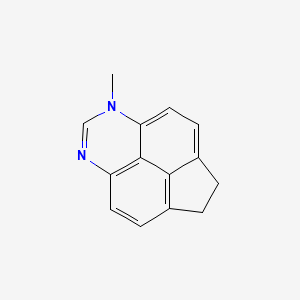
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
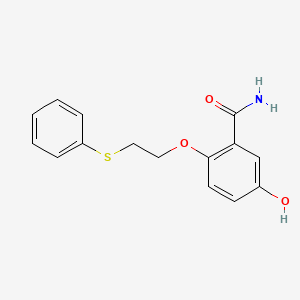
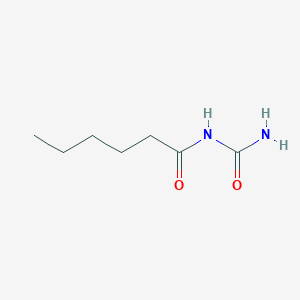

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
